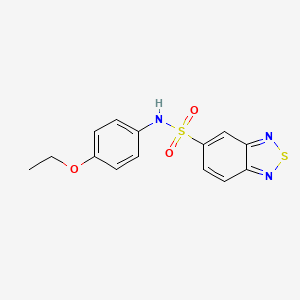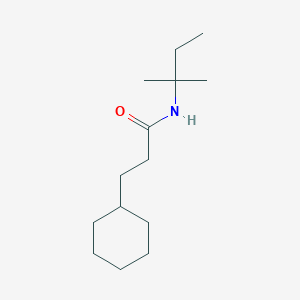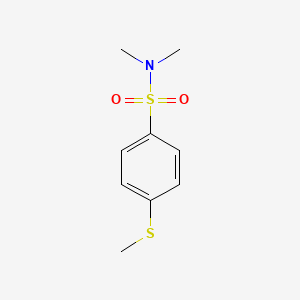![molecular formula C16H26N2O2 B5815897 2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol, commonly known as MDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MDP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
MDP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic effects. MDP has also been studied for its potential use in the treatment of alcohol and drug addiction. Additionally, MDP has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of MDP is not fully understood. However, it has been proposed that MDP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. MDP has also been found to modulate the activity of the GABAergic and glutamatergic systems, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
MDP has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. MDP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, MDP has been found to decrease the levels of corticosterone, a hormone that is released in response to stress.
実験室実験の利点と制限
MDP has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized. MDP also exhibits high solubility in water and organic solvents, making it easy to work with in various experimental setups. However, one limitation of MDP is that it has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
将来の方向性
There are several future directions for the study of MDP. One area of interest is the potential use of MDP in the treatment of neurodegenerative diseases. Further studies are needed to investigate the neuroprotective properties of MDP and its potential therapeutic applications in the treatment of Alzheimer's and Parkinson's. Another area of interest is the potential use of MDP in the treatment of addiction. Studies are needed to investigate the effects of MDP on addictive behaviors and its potential use as a treatment for alcohol and drug addiction. Additionally, further studies are needed to investigate the mechanism of action of MDP and its potential side effects and toxicity.
Conclusion:
In conclusion, MDP is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MDP exhibits various biochemical and physiological effects and has been found to exhibit antidepressant, anxiolytic, and antipsychotic effects. MDP has several advantages for lab experiments, including easy synthesis and high solubility. However, further studies are needed to investigate the potential therapeutic applications of MDP and its potential side effects and toxicity.
合成法
MDP can be synthesized using a simple and efficient method. The first step involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with piperazine in the presence of acetic acid. The resulting intermediate is then reduced using sodium borohydride to obtain the final product, 2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol. This method has been reported to yield high purity and yield of MDP.
特性
IUPAC Name |
2-[4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-13-11-16(20-3)14(2)10-15(13)12-18-6-4-17(5-7-18)8-9-19/h10-11,19H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXNWDSFUVVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)

![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5815839.png)
![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)

![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5815857.png)
![ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5815865.png)
![N-(4-methylbenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5815878.png)


![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)